molecular formula C20H20N4O3S B6904408 N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide

Cat. No.: B6904408
M. Wt: 396.5 g/mol
InChI Key: SYMOWOUBTMZLDO-UHFFFAOYSA-N
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Properties

IUPAC Name

N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c25-17(19-23-15-7-4-8-21-18(15)28-19)22-16(13-14-5-2-1-3-6-14)20(26)24-9-11-27-12-10-24/h1-8,16H,9-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOWOUBTMZLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to inhibit specific molecular pathways.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as phosphoinositide 3-kinase (PI3K). This compound inhibits PI3K activity, leading to the disruption of downstream signaling pathways that are crucial for cell proliferation and survival. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxamide apart from similar compounds is its unique combination of structural features, which confer specific binding properties and biological activities. Its ability to inhibit PI3K with high potency and selectivity makes it a valuable tool in both research and therapeutic contexts .

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